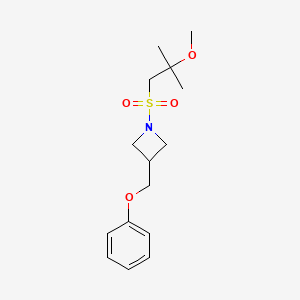![molecular formula C19H30FNO3S B7037186 [1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol](/img/structure/B7037186.png)
[1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diamines or 1,5-diketones.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions using fluorobenzene derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]-(4-fluorophenyl)methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]-(4-fluorophenyl)methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]-(4-fluorophenyl)methanol
Uniqueness
Compared to similar compounds, [1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol has a unique sulfonyl group, which may contribute to its distinct biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-(4,4-dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FNO3S/c1-19(2,3)11-4-14-25(23,24)21-12-9-16(10-13-21)18(22)15-5-7-17(20)8-6-15/h5-8,16,18,22H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWFLNADOALTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCS(=O)(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-[1-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7037106.png)

![(2-Cyclohexyloxypyridin-4-yl)-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)methanone](/img/structure/B7037116.png)
![[1-[(3-Ethoxy-2-propoxyphenyl)methyl]-3-propylpyrrolidin-3-yl]methanol](/img/structure/B7037122.png)
![2-oxo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7037136.png)
![2-[[2-oxo-2-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]amino]ethyl]amino]benzamide](/img/structure/B7037137.png)
![[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol](/img/structure/B7037139.png)
![[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037141.png)
![3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7037155.png)
![2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide](/img/structure/B7037164.png)
![(4-Chlorophenyl)-[1-(2-cyclobutylethylsulfonyl)piperidin-4-yl]methanol](/img/structure/B7037168.png)
![1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one](/img/structure/B7037173.png)
![[3-Propyl-1-[[2-(4-propylpiperazin-1-yl)phenyl]methyl]pyrrolidin-3-yl]methanol](/img/structure/B7037181.png)

